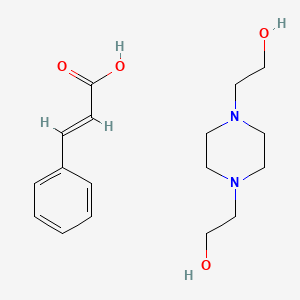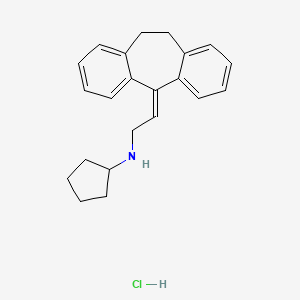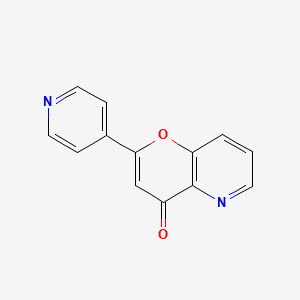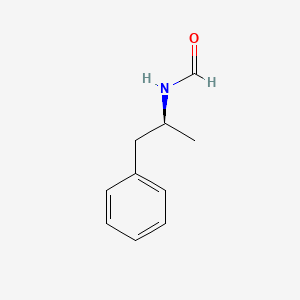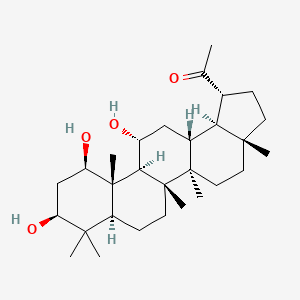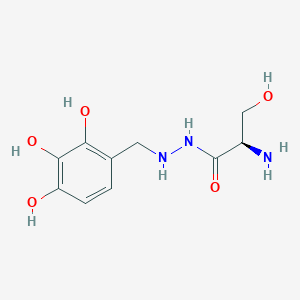
Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate: is a complex organic compound with the molecular formula C26H55N3O7 . It is known for its unique structure, which includes a long hydrocarbon chain and multiple hydroxyl groups, making it a versatile compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and controlled conditions to ensure purity and yield. The process involves the careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl groups.
Reduction: Reduction reactions can be performed to reduce any carbonyl groups present in the compound.
Substitution: Substitution reactions can occur at the amine or hydroxyl sites, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and strong acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a surfactant and stabilizer in biological assays and experiments. Medicine: Industry: It is used in the production of cosmetics, detergents, and other personal care products.
Mecanismo De Acción
The compound exerts its effects through its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances. The hydroxyl groups can form hydrogen bonds with water, while the hydrocarbon chain interacts with lipid membranes. This dual functionality makes it useful in various applications, such as emulsification and stabilization.
Comparación Con Compuestos Similares
Tris(2-hydroxyethyl)amine: Similar structure but lacks the stearoylamino group.
Cetyltrimethylammonium bromide (CTAB): Another surfactant with a long hydrocarbon chain but different head group.
Sodium dodecyl sulfate (SDS): A common surfactant used in laboratory settings.
Uniqueness: Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium nitrate stands out due to its combination of hydroxyl groups and a long hydrocarbon chain, providing unique properties that are not found in other similar compounds.
Propiedades
Número CAS |
94088-79-6 |
|---|---|
Fórmula molecular |
C26H55N3O7 |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
tris(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;nitrate |
InChI |
InChI=1S/C26H54N2O4.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)27-18-19-28(20-23-29,21-24-30)22-25-31;2-1(3)4/h29-31H,2-25H2,1H3;/q;-1/p+1 |
Clave InChI |
USKOGPJBMRKHDD-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CCO)(CCO)CCO.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


